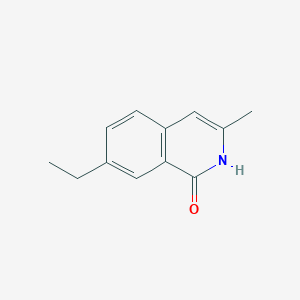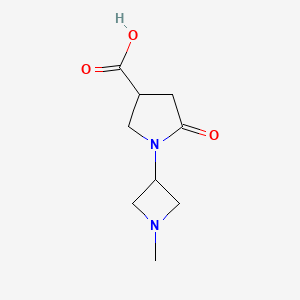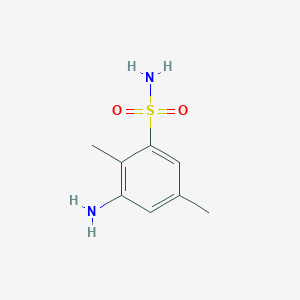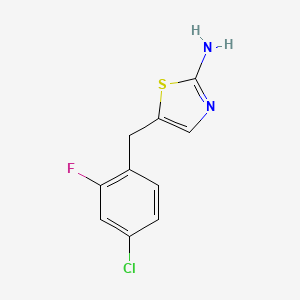![molecular formula C9H14N2OS B13196946 2-[2-(Pyridin-2-ylsulfanyl)ethoxy]ethan-1-amine](/img/structure/B13196946.png)
2-[2-(Pyridin-2-ylsulfanyl)ethoxy]ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(Pyridin-2-ylsulfanyl)ethoxy]ethan-1-amine is a chemical compound with the molecular formula C9H14N2OS and a molecular weight of 198.29 g/mol . This compound is characterized by the presence of a pyridine ring, a sulfanyl group, and an ethoxyethanamine chain. It is primarily used in research and development settings, particularly in the fields of chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Pyridin-2-ylsulfanyl)ethoxy]ethan-1-amine typically involves the reaction of pyridine-2-thiol with 2-chloroethanol to form 2-(pyridin-2-ylsulfanyl)ethanol. This intermediate is then reacted with ethylenediamine under appropriate conditions to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound is generally produced in research laboratories and specialized chemical manufacturing facilities. The production process involves standard organic synthesis techniques, including purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[2-(Pyridin-2-ylsulfanyl)ethoxy]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Substitution: The ethoxy group can participate in nucleophilic substitution reactions.
Complexation: The pyridine ring can form coordination complexes with metal ions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Nucleophiles: Ammonia, primary amines.
Metal Ions: Copper(II), nickel(II) salts.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Substitution: Formation of substituted ethoxy derivatives.
Complexation: Formation of metal-pyridine complexes.
Scientific Research Applications
2-[2-(Pyridin-2-ylsulfanyl)ethoxy]ethan-1-amine is utilized in various scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Employed in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[2-(Pyridin-2-ylsulfanyl)ethoxy]ethan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The pyridine ring can coordinate with metal ions, influencing enzymatic activities. The sulfanyl group can undergo redox reactions, modulating cellular redox states. Additionally, the ethoxyethanamine chain can interact with biological membranes, affecting membrane fluidity and permeability .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-ylsulfanyl)ethanol: Lacks the ethoxyethanamine chain, making it less versatile in biological applications.
2-(Pyridin-2-ylsulfanyl)ethylamine: Similar structure but without the ethoxy group, affecting its chemical reactivity and biological interactions.
Uniqueness
2-[2-(Pyridin-2-ylsulfanyl)ethoxy]ethan-1-amine is unique due to its combination of a pyridine ring, a sulfanyl group, and an ethoxyethanamine chain. This structural arrangement allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound in research and development .
Properties
Molecular Formula |
C9H14N2OS |
|---|---|
Molecular Weight |
198.29 g/mol |
IUPAC Name |
2-(2-pyridin-2-ylsulfanylethoxy)ethanamine |
InChI |
InChI=1S/C9H14N2OS/c10-4-6-12-7-8-13-9-3-1-2-5-11-9/h1-3,5H,4,6-8,10H2 |
InChI Key |
APBBCXPMQUBVFN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)SCCOCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(2-Phenoxyethyl)amino]butanoic acid](/img/structure/B13196880.png)
![Methyl 5,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13196881.png)
![4,4-Dimethyl-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol](/img/structure/B13196886.png)



![4-Fluoro-N-methylbicyclo[4.2.0]octa-1,3,5-trien-7-amine](/img/structure/B13196903.png)


![8-Oxa-4-azaspiro[2.6]nonan-5-one](/img/structure/B13196931.png)


